tert-Butyl 4-(5-chloropyrimidin-2-yl)piperazine-1-carboxylate tert-Butyl 4-(5-chloropyrimidin-2-yl)piperazine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1323952-12-0
VCID: VC8229859
InChI: InChI=1S/C13H19ClN4O2/c1-13(2,3)20-12(19)18-6-4-17(5-7-18)11-15-8-10(14)9-16-11/h8-9H,4-7H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=C(C=N2)Cl
Molecular Formula: C13H19ClN4O2
Molecular Weight: 298.77 g/mol

tert-Butyl 4-(5-chloropyrimidin-2-yl)piperazine-1-carboxylate

CAS No.: 1323952-12-0

Cat. No.: VC8229859

Molecular Formula: C13H19ClN4O2

Molecular Weight: 298.77 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 4-(5-chloropyrimidin-2-yl)piperazine-1-carboxylate - 1323952-12-0

Specification

CAS No. 1323952-12-0
Molecular Formula C13H19ClN4O2
Molecular Weight 298.77 g/mol
IUPAC Name tert-butyl 4-(5-chloropyrimidin-2-yl)piperazine-1-carboxylate
Standard InChI InChI=1S/C13H19ClN4O2/c1-13(2,3)20-12(19)18-6-4-17(5-7-18)11-15-8-10(14)9-16-11/h8-9H,4-7H2,1-3H3
Standard InChI Key YLJDBQSKVVKNGY-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=C(C=N2)Cl
Canonical SMILES CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=C(C=N2)Cl

Introduction

Synthesis and Reaction Pathways

Core Synthetic Methodology

The compound is synthesized via nucleophilic aromatic substitution (SNAr) between tert-butyl piperazine-1-carboxylate and 2,5-dichloropyrimidine. Key steps include:

  • Reagent Setup: Reaction in 1-methyl-2-pyrrolidone (NMP) with potassium carbonate (K2CO3\text{K}_2\text{CO}_3) as a base .

  • Thermal Activation: Heating at 80–90°C for 1 hour to facilitate substitution at the pyrimidine’s 5-position .

  • Purification: Filtration followed by aqueous workup to isolate the crude product .

ReagentRoleQuantity (mmol)
2,5-DichloropyrimidineElectrophilic pyrimidine source13.00
tert-Butyl piperazine-1-carboxylateNucleophile (piperazine core)12.40
K2CO3\text{K}_2\text{CO}_3Base (deprotonates piperazine)25.00

Data adapted from patent US2019/330194 .

Reaction Optimization Insights

  • Solvent Choice: NMP’s high boiling point (202°C) and polar aprotic nature enhance reaction efficiency .

  • Base Selection: K2CO3\text{K}_2\text{CO}_3 provides sufficient basicity without over-deprotonating intermediates .

  • Yield Considerations: While exact yields are undisclosed, similar protocols for analogous bromo-substituted derivatives achieve yields >60% .

Structural and Physicochemical Properties

Molecular Architecture

The compound features:

  • Pyrimidine Core: A planar, electron-deficient aromatic ring with chlorine at C5 and a piperazine substituent at C2.

  • Boc-Protected Piperazine: A six-membered secondary amine ring, sterically shielded by tert-butyl carbamate.

  • Electron-Withdrawing Effects: The chlorine atom enhances electrophilicity at C5, enabling further functionalization (e.g., cross-coupling).

Key Physicochemical Data

PropertyValueSource
Molecular Weight298.77 g/mol
Density~1.4 g/cm³ (estimated from analogs)
Boiling Point451°C (extrapolated from bromo analog)
SolubilitySoluble in DMSO, DMF; limited in water
Hazard ClassPrecautionary Measures
InhalationUse fume hood; avoid dust generation
Skin ContactWear gloves; wash thoroughly post-exposure
DisposalIncinerate; avoid water discharge

Guidelines extrapolated from bromo-pyrimidine derivatives .

Applications in Medicinal Chemistry

Role as a Synthetic Intermediate

The compound serves as a precursor for:

  • Cross-Coupling Reactions: The C5 chlorine enables Suzuki-Miyaura or Buchwald-Hartwig couplings to introduce aryl or alkyl groups.

  • Amination Reactions: Displacement of chlorine with amines to generate pyrimidine-based kinase inhibitors or antimicrobial agents .

  • Boc Deprotection: Acidic cleavage (e.g., HCl in dioxane) to yield free piperazine derivatives for further functionalization.

Target ApplicationExample DerivativeMechanism
Kinase InhibitionTyrosine kinase inhibitorsATP-binding site disruption
Antimicrobial AgentsFluoroquinolone analogsDNA gyrase inhibition
CNS ModulatorsSerotonin receptor agonistsLigand-receptor binding

Comparative Analysis with Structurally Related Compounds

Halogen Variants

CompoundCASMW (g/mol)Key Application
tert-Butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate374930-88-8343.22Cross-coupling intermediates
tert-Butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate119285-07-3264.32CNS-targeted ligands

Functional Group Variants

CompoundCASMW (g/mol)Reactivity
tert-Butyl 4-(5-hydroxymethylpyrid-2-yl)piperazine-1-carboxylate857284-20-9293.37Alcohol oxidation, etherification
tert-Butyl 4-(pyrimidin-5-yl)piperazine-1-carboxylate634468-96-5264.32Unsubstituted pyrimidine core

Data compiled from PubChem and supplier catalogs .

Challenges and Future Directions

Synthesis Limitations

  • Regioselectivity: Competing substitution at pyrimidine’s C2 position may occur under harsh conditions .

  • Cost Efficiency: High-purity NMP and K2CO3\text{K}_2\text{CO}_3 drive production expenses .

Research Opportunities

  • Green Chemistry: Exploring eco-friendly solvents (e.g., ionic liquids) or microwave-assisted synthesis.

  • Biological Profiling: Screening against kinase panels or viral replication assays.

  • Prodrug Design: Utilizing Boc protection for targeted drug delivery.

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